molecular formula C13H10N2OS B4475626 7-methyl-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 17649-34-2

7-methyl-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B4475626
CAS No.: 17649-34-2
M. Wt: 242.30 g/mol
InChI Key: VLLWDLLXBFXGGE-UHFFFAOYSA-N
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Description

7-methyl-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C13H10N2OS and its molecular weight is 242.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 242.05138412 g/mol and the complexity rating of the compound is 444. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 260551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antitubercular Activities

Compounds including 7-methyl-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one have been synthesized and evaluated for their potential in treating bacterial and tubercular infections. Studies reveal that certain derivatives show significant antibacterial and antitubercular activities, making them potential candidates for developing new treatments in this field (Cai et al., 2016).

Structural and Supramolecular Studies

Research focusing on the structural modifications of thiazolo[3,2-a]pyrimidine derivatives, including 7-methyl variants, provides insights into their conformational features. Such studies are crucial for understanding the chemical properties of these compounds and their potential applications in various scientific fields (Nagarajaiah & Begum, 2014).

Antimicrobial and Antioxidant Activities

Recent advancements include the development of 7-thioxosubstituted thiazolo[3,2-c]pyrimidine derivatives, which have been tested for their antimicrobial and antioxidant properties. These compounds are of interest due to their potential therapeutic applications, especially in combating microbial infections and oxidative stress (Litvinchuk et al., 2021).

Anti-inflammatory Properties

Thiazolo[3,2-a]pyrimidine derivatives, including 7-methyl variants, have been synthesized and evaluated for their anti-inflammatory activities. Some of these compounds have shown promising results, indicating their potential use in the treatment of inflammatory conditions (Tozkoparan et al., 1999).

Anticancer Activities

Derivatives of this compound have been explored for their anticancer activities. Some of these compounds exhibit significant effects against various cancer cell lines, highlighting their potential as chemotherapeutic agents (Jin, 2015).

Antinociceptive and Anti-inflammatory Applications

Research has shown that certain thiazolopyrimidine derivatives possess antinociceptive and anti-inflammatory properties. These findings are important for developing new pain management and anti-inflammatory drugs (Selvam et al., 2012).

Synthesis and Characterization

Efforts in the synthesis and characterization of thiazolo[3,2-a]pyrimidine derivatives, including 7-methyl variants, contribute significantly to the field of organic chemistry. Understanding the synthesis pathways and structural properties of these compounds aids in their application in various scientific domains (Nagarajaiah & Begum, 2015).

Properties

IUPAC Name

7-methyl-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-9-7-12(16)15-11(8-17-13(15)14-9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLWDLLXBFXGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70312682
Record name NSC260551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17649-34-2
Record name NSC260551
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260551
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC260551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-methyl-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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7-methyl-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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7-methyl-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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7-methyl-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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7-methyl-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 6
7-methyl-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.